Lipophilicity Differentiation: Target Compound vs. Benzothiazole Analog (CAS 361183-58-6)
The target compound exhibits a computed XLogP3 of 3.4 [1], which is 1.4 log units lower than the benzothiazole analog N-(1,3-benzothiazol-2-yl)-1-naphthamide (CAS 361183-58-6; XLogP3 = 4.8 [2]). This difference reflects the additional fused benzene ring in the benzothiazole system and translates to an approximately 25-fold lower predicted octanol-water partition coefficient [3], which directly impacts aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-1-naphthamide; XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = -1.4 (target is approximately 25-fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14), based on 2D molecular structure [1][2] |
Why This Matters
Lower lipophilicity translates to improved aqueous solubility and reduced non-specific binding, making the target compound a preferred choice for biochemical assays requiring higher compound solubility or for fragment-based screening where lower logP fragments (logP < 3.5) are prioritized.
- [1] PubChem. N-(1,3-Thiazol-2-YL)-1-naphthamide (CID 686200): Computed Properties, XLogP3-AA = 3.4. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem. N-(1,3-Benzothiazol-2-YL)-1-naphthamide (CID 708647): Computed Properties, XLogP3-AA = 4.8. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. logP difference of 1.4 corresponds to approximately 25-fold difference in partition coefficient. View Source
